Cas no 302822-69-1 ((2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide)

(2Z)-3-(4-Chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is a structurally distinct enamide derivative characterized by its (Z)-configured double bond and functionalized aromatic systems. The presence of a 4-chlorophenyl group enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptor modulation. The 2-methoxyethyl substituent improves solubility in polar solvents, facilitating downstream processing. The phenylformamido moiety offers a reactive site for further derivatization, making it valuable in medicinal chemistry research. Its rigid, conjugated backbone may contribute to stability and selective binding interactions. This compound is suited for applications requiring precise steric and electronic properties in drug discovery and material science.
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide structure
302822-69-1 structure
Product Name:(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
CAS No:302822-69-1
MF:C19H19ClN2O3
MW:358.818763971329
CID:5949482
PubChem ID:7033183
Update Time:2025-06-09

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
    • (Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
    • Benzamide, N-[2-(4-chlorophenyl)-1-[[(2-methoxyethyl)amino]carbonyl]ethenyl]-
    • F0095-1955
    • SR-01000401634
    • SR-01000401634-1
    • N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
    • AKOS003626687
    • 302822-69-1
    • Inchi: 1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: GVHHULMZSVPVOJ-UHFFFAOYSA-N
    • SMILES: C(NC(C(NCCOC)=O)=CC1=CC=C(Cl)C=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 358.1084202g/mol
  • Monoisotopic Mass: 358.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.242±0.06 g/cm3(Predicted)
  • Boiling Point: 634.4±55.0 °C(Predicted)
  • pka: 11.26±0.46(Predicted)

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide Pricemore >>

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Additional information on (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide

Research Briefing on (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide (CAS: 302822-69-1)

Recent studies have highlighted the significance of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide (CAS: 302822-69-1) in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this molecule.

The primary focus of recent investigations has been on the compound's mechanism of action and its interactions with biological targets. Studies utilizing X-ray crystallography and molecular docking simulations have revealed that (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide exhibits high affinity for specific protein receptors, particularly those involved in inflammatory pathways. This binding affinity suggests its potential as a lead compound for developing novel anti-inflammatory agents.

In vitro and in vivo studies have further elucidated the compound's pharmacological properties. For instance, research conducted on murine models demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 upon administration of the compound. These findings are corroborated by parallel studies that employed high-throughput screening assays to evaluate the compound's efficacy and selectivity. The results indicate a dose-dependent response, with minimal cytotoxicity observed at therapeutic concentrations.

Another critical aspect of the research involves the optimization of the compound's synthetic pathway. Recent advancements in organic synthesis have enabled more efficient production of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide, with improved yields and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation have been instrumental in overcoming previous challenges related to stereoselectivity and scalability.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these gaps through structural modifications and formulation strategies, including the development of prodrugs and nanoparticle-based delivery systems.

In conclusion, (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide represents a compelling candidate for future drug development. Its unique chemical properties and demonstrated biological activity underscore its potential in addressing unmet medical needs, particularly in the realm of inflammatory diseases. Continued research and collaboration across multidisciplinary teams will be essential to fully realize its therapeutic promise.

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